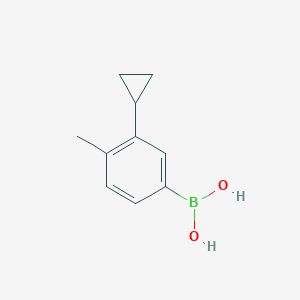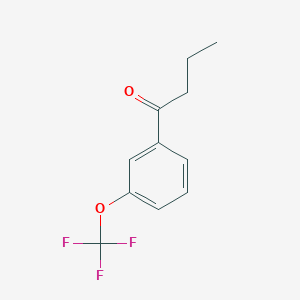
1-(3-Trifluoromethoxy-phenyl)-butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Trifluoromethoxy-phenyl)-butan-1-one is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a butanone moiety
准备方法
The synthesis of 1-(3-Trifluoromethoxy-phenyl)-butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-trifluoromethoxybenzaldehyde with a suitable Grignard reagent, followed by oxidation to yield the desired ketone. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反应分析
1-(3-Trifluoromethoxy-phenyl)-butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3-Trifluoromethoxy-phenyl)-butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.
作用机制
The mechanism of action of 1-(3-Trifluoromethoxy-phenyl)-butan-1-one involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethoxy group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
相似化合物的比较
1-(3-Trifluoromethoxy-phenyl)-butan-1-one can be compared with other similar compounds, such as:
1-(4-Trifluoromethoxy-phenyl)-butan-1-one: Differing in the position of the trifluoromethoxy group, which can affect its chemical reactivity and biological activity.
1-(3-Trifluoromethyl-phenyl)-butan-1-one: The trifluoromethyl group provides different electronic properties compared to the trifluoromethoxy group.
1-(3-Methoxy-phenyl)-butan-1-one: The methoxy group lacks the fluorine atoms, resulting in different chemical and biological properties. The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct electronic and steric effects, influencing its reactivity and interactions.
属性
分子式 |
C11H11F3O2 |
|---|---|
分子量 |
232.20 g/mol |
IUPAC 名称 |
1-[3-(trifluoromethoxy)phenyl]butan-1-one |
InChI |
InChI=1S/C11H11F3O2/c1-2-4-10(15)8-5-3-6-9(7-8)16-11(12,13)14/h3,5-7H,2,4H2,1H3 |
InChI 键 |
NODMPLLWIADSCH-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)C1=CC(=CC=C1)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


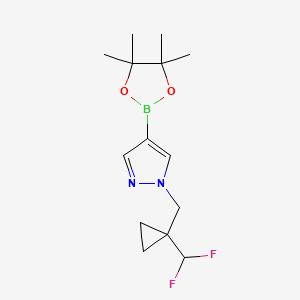
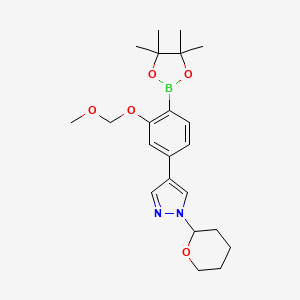
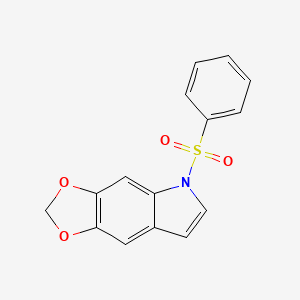
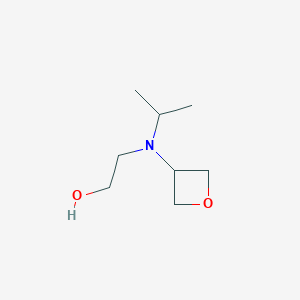
![4H-Acenaphtho[4,5-D]imidazole](/img/structure/B13981196.png)
![2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13981206.png)
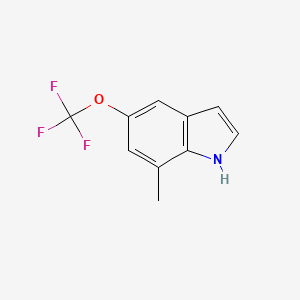
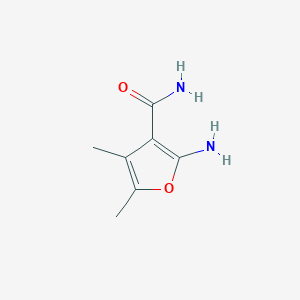
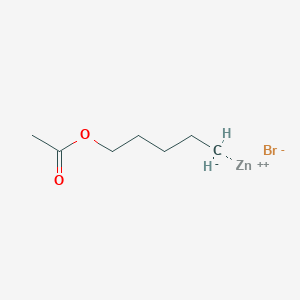
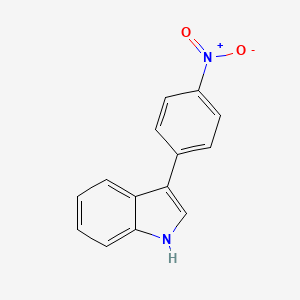
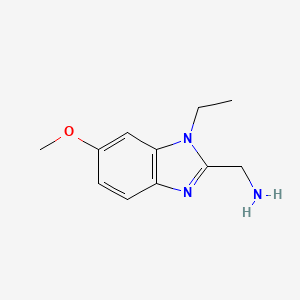
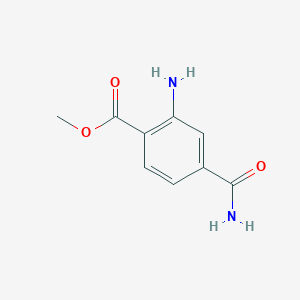
![Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B13981246.png)
